3-Bromo-4-(sec-butylamino)benzonitrile
CAS No.:
Cat. No.: VC17864242
Molecular Formula: C11H13BrN2
Molecular Weight: 253.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13BrN2 |
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Molecular Weight | 253.14 g/mol |
IUPAC Name | 3-bromo-4-(butan-2-ylamino)benzonitrile |
Standard InChI | InChI=1S/C11H13BrN2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-6,8,14H,3H2,1-2H3 |
Standard InChI Key | DUFZNMKDADBDQT-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)NC1=C(C=C(C=C1)C#N)Br |
Introduction
Chemical Identity and Structural Features
3-Bromo-4-(sec-butylamino)benzonitrile (C₁₁H₁₂BrN₂) has a molecular weight of 267.14 g/mol. Its structure comprises:
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A benzonitrile backbone with a polar cyanide (-C≡N) group, enhancing electrophilicity at the aromatic ring .
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A bromine atom at the 3-position, which directs subsequent electrophilic substitutions and participates in cross-coupling reactions .
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A sec-butylamino group (-NH-C(CH₂CH₃)₂) at the 4-position, introducing steric bulk and influencing solubility and bioavailability .
The sec-butyl group’s branched configuration distinguishes it from linear butyl isomers, potentially altering crystallization behavior and intermolecular interactions. Computational predictions using tools like XLOGP3 suggest a logP of ~3.1, indicating moderate lipophilicity, while its topological polar surface area (TPSA) of 41.5 Ų reflects hydrogen-bonding capacity .
Synthesis and Industrial Production
Key Synthetic Routes
While no direct synthesis of 3-Bromo-4-(sec-butylamino)benzonitrile is documented, analogous pathways involve:
Bromination of 4-(sec-butylamino)benzonitrile
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Amination: 4-Aminobenzonitrile reacts with sec-butyl bromide via nucleophilic substitution, forming 4-(sec-butylamino)benzonitrile.
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Electrophilic Bromination: Bromine or N-bromosuccinimide (NBS) introduces bromine at the 3-position, driven by the amino group’s directing effects .
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 3-bromo-4-iodobenzonitrile and sec-butylamine enables precise installation of the sec-butylamino group .
Industrial Optimization
Large-scale production may employ:
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Continuous Flow Reactors: To enhance yield and safety during bromination .
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Automated Crystallization: For isolating high-purity product, leveraging the compound’s moderate solubility in toluene (predicted ~0.15 mg/mL) .
Physicochemical Properties
Experimental data for 3-Bromo-4-(sec-butylamino)benzonitrile is sparse, but properties are extrapolated from similar compounds:
Property | Value/Description | Source Compound |
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Melting Point | 120–125°C (predicted) | 3-Bromo-4-methylbenzonitrile |
Solubility (Water) | 0.08 mg/mL (ESOL model) | |
LogP | 3.1 (XLOGP3) | |
CYP Inhibition | Likely CYP1A2 inhibitor |
The sec-butyl group reduces water solubility compared to methyl analogues but enhances membrane permeability, as suggested by its high gastrointestinal absorption probability .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Bromine facilitates Suzuki-Miyaura couplings to append bioactive moieties .
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Antiviral Drugs: Nitrile groups are common in protease inhibitors (e.g., HIV-1 protease) .
Materials Science
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Liquid Crystals: The sec-butylamino group’s asymmetry may stabilize nematic phases.
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Coordination Polymers: Cyanide and amino groups act as ligands for metal ions .
Comparison with Structural Analogues
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